molecular formula C8H7BrFNO2 B6157570 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene CAS No. 1021389-36-5

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B6157570
CAS No.: 1021389-36-5
M. Wt: 248
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Description

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrobenzene followed by the introduction of an ethyl group. One common method involves the reaction of 1-fluoro-4-nitrobenzene with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-azidoethyl)-1-fluoro-4-nitrobenzene.

    Reduction: Formation of 2-(2-bromoethyl)-1-fluoro-4-aminobenzene.

    Oxidation: Formation of 2-(2-carboxyethyl)-1-fluoro-4-nitrobenzene.

Scientific Research Applications

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the development of novel materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromoethyl)-1-chloro-4-nitrobenzene
  • 2-(2-bromoethyl)-1-fluoro-4-aminobenzene
  • 2-(2-bromoethyl)-1-fluoro-4-methylbenzene

Uniqueness

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct electronic properties. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1021389-36-5

Molecular Formula

C8H7BrFNO2

Molecular Weight

248

Purity

95

Origin of Product

United States

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